Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13279175
InChI: InChI=1S/C12H13ClO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3
SMILES: CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OC
Molecular Formula: C12H13ClO5
Molecular Weight: 272.68 g/mol

Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate

CAS No.:

Cat. No.: VC13279175

Molecular Formula: C12H13ClO5

Molecular Weight: 272.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate -

Specification

Molecular Formula C12H13ClO5
Molecular Weight 272.68 g/mol
IUPAC Name methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
Standard InChI InChI=1S/C12H13ClO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3
Standard InChI Key ZEINLAGOVJPUMM-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OC
Canonical SMILES CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OC

Introduction

Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates. It is characterized by its molecular structure, which includes a chloro group, an ethoxy group, and a formyl group attached to an aromatic ring. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential as an intermediate in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves multi-step reactions that require careful control of conditions to introduce the desired functional groups. While specific synthesis protocols for this compound are not widely documented, related compounds often involve reactions such as esterification, etherification, and formylation.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the production of coumarins and other aromatic compounds. Its unique structure allows it to be modified into various derivatives, which can exhibit different biological activities.

Comparison with Related Compounds

The following table compares Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate with related compounds:

Compound NameMolecular FormulaUnique Features
Methyl (5-chloro-2-ethoxy-4-formylphenoxy)acetateC12_{12}H13_{13}ClO5_{5}Chloro and ethoxy groups
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetateC13_{13}H15_{15}ClO5_{5}Ethyl instead of methyl group
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetateC13_{13}H15_{15}BrO5_{5}Bromo instead of chloro group
Ethyl (5-chloro-2-fluorophenoxy)acetateC10_{10}H10_{10}ClFO3_{3}Fluoro instead of ethoxy group

These variations affect the chemical reactivity and biological activity of each compound.

Safety and Handling

Safety data sheets for similar compounds suggest that handling should be done with caution. General advice includes wearing protective equipment, ensuring adequate ventilation, and consulting a physician in case of exposure .

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